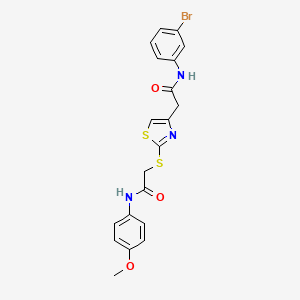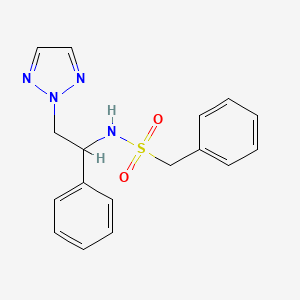
5-Bromo-4-chloro-2-methyl-3-nitro-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-2-methyl-3-nitro-pyridine is an organic compound with the molecular formula C6H4BrClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical syntheses and research applications due to its unique structural properties.
作用機序
Target of Action
Similar compounds have been used in the synthesis of inhibitors for various kinases .
Mode of Action
It’s known that this compound can participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an organoboron compound (like our compound) with a halide using a palladium catalyst .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals .
Result of Action
Compounds synthesized using suzuki–miyaura cross-coupling reactions have been used in the development of various pharmaceuticals .
生化学分析
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often through the formation of charge-transfer or π-π complexes .
Molecular Mechanism
It is known to be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
The synthesis of 5-Bromo-4-chloro-2-methyl-3-nitro-pyridine typically involves the bromination and chlorination of 2-methyl-3-nitropyridine. One common method includes the following steps:
Starting Material: 2-methyl-3-nitropyridine.
The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .
化学反応の分析
5-Bromo-4-chloro-2-methyl-3-nitro-pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-Bromo-4-chloro-2-methyl-3-nitro-pyridine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the production of agrochemicals and dyes.
類似化合物との比較
5-Bromo-4-chloro-2-methyl-3-nitro-pyridine can be compared with similar compounds such as:
5-Bromo-2-chloro-4-methyl-3-nitro-pyridine: Similar in structure but with different substitution patterns.
5-Bromo-2-methyl-3-nitropyridine: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-4-methyl-3-nitropyridine: Lacks the bromine atom, affecting its chemical properties and uses.
特性
IUPAC Name |
5-bromo-4-chloro-2-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-6(10(11)12)5(8)4(7)2-9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVUIXREVCHABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)




![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)

![2-(4-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2998995.png)



![Pyrazolo[5,1-b]thiazole, 6-methyl-](/img/structure/B2999004.png)


